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Compound of Interest

Compound Name: Hexafluorothioacetone

Cat. No.: B074735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of

Hexafluorothioacetone (HFTA) and Hexafluoroacetone (HFA). Both compounds are highly

reactive, fluorine-containing ketones and thioketones, respectively, with unique properties

stemming from the strong electron-withdrawing nature of their trifluoromethyl groups.

Understanding their distinct reactivity profiles is crucial for their application in organic synthesis,

materials science, and the development of novel pharmaceuticals.

Overview and Physicochemical Properties
Hexafluoroacetone ((CF₃)₂CO) is a colorless, nonflammable gas with a musty odor.[1][2] It is a

powerful electrophile and is highly susceptible to nucleophilic attack at the carbonyl carbon.[1]

In contrast, Hexafluorothioacetone ((CF₃)₂CS) is a blue gas, a color that arises from

electronic transitions in the visible light spectrum.[3] It is considered a "true thiocarbonyl"

because it does not readily form thioenol tautomers and is notably more stable towards water

and oxygen under standard conditions compared to many other thiocarbonyl compounds.[3]

The primary difference in their structure, the C=O versus the C=S bond, dictates their divergent

chemical behaviors. The greater polarizability and the lower energy of the π* orbital of the C=S

bond in HFTA often lead to higher reactivity in certain pericyclic reactions compared to the C=O

bond in HFA.
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Data Presentation: Comparative Reactivity
Summary
The following table summarizes the key differences in reactivity based on available

experimental data.
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Feature
Hexafluorothioacetone
(HFTA)

Hexafluoroacetone (HFA)

Chemical Formula C₃F₆S[3] C₃F₆O[1]

Molar Mass 182.08 g/mol [3] 166.02 g/mol [1]

Boiling Point 8 °C[3] -28 °C[1]

Reactivity with Water

Generally stable; not attacked

by water under standard

conditions.[3]

Reacts vigorously and

exothermically to form a stable,

acidic gem-diol hydrate

((CF₃)₂C(OH)₂). The

equilibrium constant is ~10⁶.[1]

[4]

Dimerization

Readily dimerizes in the

presence of bases (e.g.,

amines) to form 2,2,4,4-

tetrakis(trifluoromethyl)-1,3-

dithietane.[3]

Does not typically dimerize

under similar conditions.

Cycloaddition

Highly reactive dienophile and

ene-ophile. Reacts with

butadiene via [4+2]

cycloaddition (Diels-Alder)

even at -78 °C.[3]

Acts as a dienophile in Diels-

Alder reactions, often requiring

thermal conditions (e.g., 150-

175°C) or Lewis acid catalysis.

[5][6][7][8]

Electrophilicity

Acts as a strong electrophile,

reacting with various

nucleophiles including thiols,

phosphites, and strong organic

acids.[3]

A highly reactive electrophile

that readily forms adducts with

a wide range of nucleophiles,

including water, ammonia, and

alcohols.[1][9]

Reaction with Alkenes
Undergoes ene reactions and

[2+2] cycloadditions readily.[3]

Can participate in ene

reactions and photochemical

[2+2] cycloadditions.[10]
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The enhanced reactivity of HFTA in cycloaddition reactions is a key distinguishing feature. This

can be attributed to the electronic properties of the thiocarbonyl group.

Both HFA and HFTA act as dienophiles in [4+2] cycloaddition reactions, a cornerstone of six-

membered ring synthesis.[7] However, HFTA exhibits significantly higher reactivity. For

instance, HFTA reacts with butadiene at temperatures as low as -78 °C to yield the

corresponding thiapyran derivative quantitatively.[3] This high reactivity makes it a superior

choice for cycloadditions with thermally sensitive dienes. HFA, while also a dienophile, typically

requires more forcing conditions or catalysis to achieve similar transformations.[5]

Butadiene (Diene)

[4+2] Transition State

Hexafluorothioacetone
(Dienophile)

2,2-bis-(trifluoromethyl)-3,6-
dihydro-2H-1-thiapyran

Concerted
Cycloaddition

Click to download full resolution via product page

Caption: Diels-Alder cycloaddition of HFTA and butadiene.

A significant aspect of HFTA chemistry is its propensity to dimerize. This process is typically

reversible, providing a convenient method for storing and handling the otherwise gaseous and

highly reactive monomer. The dimer, 2,2,4,4-tetrakis(trifluoromethyl)-1,3-dithietane, can be

"cracked" by heating to regenerate the blue monomeric HFTA just before use. This dimerization

is often catalyzed by basic substances.

Hexafluorothioacetone
(Monomer, Blue Gas)

2,2,4,4-Tetrakis(trifluoromethyl)
-1,3-dithietane (Dimer, Liquid)

Base Catalyst
(e.g., Amines) Heat (Cracking)
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Caption: Reversible dimerization of Hexafluorothioacetone.

Experimental Protocols
This protocol is adapted from the procedure for synthesizing 2,2,4,4-

tetrakis(trifluoromethyl)-1,3-dithietane, which serves as a stable precursor to monomeric HFTA.

[9]

Materials:

Dry Dimethylformamide (DMF), 200 mL

Potassium Fluoride (KF), 3 g (anhydrous)

Sulfur, 23 g (0.72 mol)

Hexafluoropropene, 96 g (0.64 mol)

500-mL three-necked flask

Magnetic stirrer, thermometer, condenser, and a fritted gas inlet tube

Procedure:

Assemble the 500-mL three-necked flask with a magnetic stirring bar, thermometer,

condenser, and gas inlet tube. Flame-dry the apparatus under vacuum and then cool under a

nitrogen purge.

Charge the flask with 3 g of potassium fluoride, 23 g of sulfur, and 200 mL of dry DMF.

Heat the reaction mixture to 40–45 °C with stirring.

Bubble hexafluoropropene gas into the stirred reaction mixture at a rate of approximately 1

g/min . The reaction is exothermic, and the temperature should be maintained around 55 °C.

[9]
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After the addition of hexafluoropropene is complete, cool the mixture to between -20 °C and

-30 °C.

Quickly filter the cold mixture by suction to collect the solid product.

Transfer the filter cake to a flask and allow it to melt (melting point is 24 °C).[9]

Add 50 mL of water to the melted product, and separate the lower organic phase.

Wash the organic phase with an additional 50 mL of water.

Distill the product at atmospheric pressure. The dimer is collected at 106–108 °C, yielding

93-99 g (80-85%).[9]

The dimer can be heated to regenerate the monomer for use in subsequent reactions.[3]

Procedure:

Place the purified dimer in a flask equipped with a distillation apparatus.

Gently heat the dimer. It will dissociate ("crack") back into the monomeric

hexafluorothioacetone.

The blue, gaseous HFTA (boiling point 8 °C) can then be distilled directly into a cold (-78 °C)

reaction vessel for immediate use.[3]

Conclusion
Hexafluorothioacetone and hexafluoroacetone are both exceptionally reactive electrophiles

due to the presence of six fluorine atoms. However, their reactivity profiles diverge significantly.

Hexafluoroacetone (HFA) is dominated by its reaction with nucleophiles, particularly its rapid

and irreversible hydration. Its participation in cycloaddition reactions is well-established but

often requires thermal activation.

Hexafluorothioacetone (HFTA) is a uniquely reactive thiocarbonyl. Its stability towards

water and its extraordinary reactivity as a dienophile and ene-ophile, even at sub-zero

temperatures, make it a powerful and sometimes more advantageous reagent in pericyclic
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reactions.[3] Its ability to be stored as a stable dimer that can be cracked to release the

monomer adds to its practical utility in synthesis.

The choice between HFTA and HFA will ultimately depend on the specific transformation

desired. For reactions requiring a potent dienophile that is unreactive towards ambient

moisture, HFTA is the superior choice. For applications leveraging the formation of stable gem-

diol adducts or when a highly reactive carbonyl electrophile is needed, HFA remains the

reagent of choice.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Hexafluoroacetone - Wikipedia [en.wikipedia.org]

2. Hexafluoroacetone | CF3COCF3 | CID 12695 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Hexafluorothioacetone - Wikipedia [en.wikipedia.org]

4. Hexafluoroacetone [chemeurope.com]

5. pubs.acs.org [pubs.acs.org]

6. researchgate.net [researchgate.net]

7. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

8. researchportal.unamur.be [researchportal.unamur.be]

9. Organic Syntheses Procedure [orgsyn.org]

10. chem.libretexts.org [chem.libretexts.org]

To cite this document: BenchChem. [A Comparative Guide to the Reactivity of
Hexafluorothioacetone and Hexafluoroacetone]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b074735#reactivity-comparison-of-
hexafluorothioacetone-vs-hexafluoroacetone]

Disclaimer & Data Validity:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://en.wikipedia.org/wiki/Hexafluorothioacetone
https://www.benchchem.com/product/b074735?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Hexafluoroacetone
https://pubchem.ncbi.nlm.nih.gov/compound/Hexafluoroacetone
https://en.wikipedia.org/wiki/Hexafluorothioacetone
https://www.chemeurope.com/en/encyclopedia/Hexafluoroacetone.html
https://pubs.acs.org/doi/pdf/10.1021/jo01345a052
https://www.researchgate.net/publication/237864095_On_the_role_of_hexafluoroisopropanol_in_Diels-Alder_reactions_of_acid-sensitive_reagents
https://en.wikipedia.org/wiki/Diels%E2%80%93Alder_reaction
https://researchportal.unamur.be/en/publications/the-diels-alder-reaction-of-14-quinones-in-hexafluoroisopropanol/
http://www.orgsyn.org/demo.aspx?prep=CV7P0251
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/29%3A_Orbitals_and_Organic_Chemistry_-_Pericyclic_Reactions/29.05%3A_Cycloaddition_Reactions
https://www.benchchem.com/product/b074735#reactivity-comparison-of-hexafluorothioacetone-vs-hexafluoroacetone
https://www.benchchem.com/product/b074735#reactivity-comparison-of-hexafluorothioacetone-vs-hexafluoroacetone
https://www.benchchem.com/product/b074735#reactivity-comparison-of-hexafluorothioacetone-vs-hexafluoroacetone
https://www.benchchem.com/product/b074735#reactivity-comparison-of-hexafluorothioacetone-vs-hexafluoroacetone
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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